N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide is a chemical compound with the molecular formula C20H19N3O6 and a molecular weight of 397.387 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide typically involves the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the quinoline derivative, 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline, through a series of reactions including cyclization and oxidation.
Alkylation: The quinoline derivative is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 3-position.
Amidation: The final step involves the reaction of the alkylated quinoline derivative with 2-naphthoyl chloride under basic conditions to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and naphthamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to ionotropic glutamate receptors in the central nervous system, thereby modulating neurotransmission. This interaction can lead to various physiological and pharmacological effects, depending on the specific receptor subtype and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its potent antagonistic effects on ionotropic glutamate receptors.
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide:
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide:
Uniqueness
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its ability to interact with ionotropic glutamate receptors makes it a valuable compound for neuroscience research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N2O4 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-20-9-10-21(30-2)22-19(20)14-18(24(28)26-22)11-12-25-23(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
ZTHYPPVKPPPLTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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